molecular formula C12H21NO5 B12849781 2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate

2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate

Cat. No.: B12849781
M. Wt: 259.30 g/mol
InChI Key: KRKNBRUUKVGNHQ-VIFPVBQESA-N
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Description

2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with tert-butyl and ethyl groups, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using tert-butyl bromide and ethyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl) 4-methyl (S)-morpholine-2,4-dicarboxylate
  • 2-(tert-Butyl) 4-ethyl ®-morpholine-2,4-dicarboxylate
  • 2-(tert-Butyl) 4-ethyl (S)-pyrrolidine-2,4-dicarboxylate

Uniqueness

2-(tert-Butyl) 4-ethyl (S)-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl (2S)-morpholine-2,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-5-16-11(15)13-6-7-17-9(8-13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

KRKNBRUUKVGNHQ-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@@H](C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CCOC(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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